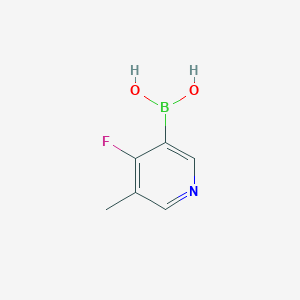
(4-Fluoro-5-methylpyridin-3-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluoro-5-methylpyridin-3-YL)boronic acid is an organoboron compound with the molecular formula C6H7BFNO2. It is a derivative of pyridine, substituted with a fluoro group at the 4-position and a methyl group at the 5-position, along with a boronic acid functional group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-5-methylpyridin-3-YL)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with the halopyridine in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. Continuous flow setups and metal-free photoinduced borylation methods have been developed to enhance the efficiency and yield of the process . These methods allow for the production of large quantities of the compound with high purity and minimal by-products.
化学反応の分析
Types of Reactions: (4-Fluoro-5-methylpyridin-3-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The fluoro and methyl groups on the pyridine ring can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or potassium tert-butoxide.
Oxidizing Agents: For converting boronic acids to boronic esters.
Reducing Agents: For converting boronic acids to boranes.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
科学的研究の応用
(4-Fluoro-5-methylpyridin-3-YL)boronic acid has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for (4-Fluoro-5-methylpyridin-3-YL)boronic acid in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In the Suzuki-Miyaura coupling, the boronic acid group transfers its organic moiety to the palladium catalyst, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the boron atom, which allows for efficient transmetalation and coupling under mild conditions.
類似化合物との比較
- 3-Fluoro-5-methylpyridine-4-boronic acid
- 5-Fluoro-4-methylpyridin-3-yl)boronic acid
Comparison: (4-Fluoro-5-methylpyridin-3-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it may offer distinct advantages in terms of reaction conditions and product yields in Suzuki-Miyaura coupling reactions .
特性
分子式 |
C6H7BFNO2 |
|---|---|
分子量 |
154.94 g/mol |
IUPAC名 |
(4-fluoro-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-9-3-5(6(4)8)7(10)11/h2-3,10-11H,1H3 |
InChIキー |
JJVJCBDMXPVFMM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=CC(=C1F)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















